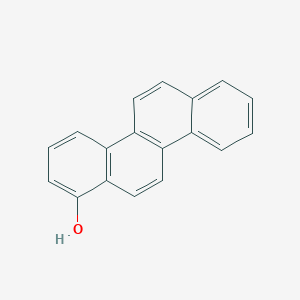

1-Hydroxychrysene

Descripción general

Descripción

1-Hydroxychrysene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a hydroxylated derivative of chrysene, where a hydroxy group is attached to the first carbon of the chrysene structure. This compound is known for its yellow solid appearance and aromatic properties. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. This compound is primarily used in scientific research due to its unique chemical properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Hydroxychrysene can be synthesized through various methods. One common approach involves the hydroxylation of chrysene using oxidizing agents. For instance, the reaction of chrysene with a mixture of sulfuric acid and potassium dichromate can yield this compound. Another method involves the use of hydrogen peroxide in the presence of a catalyst to achieve selective hydroxylation at the first carbon position .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the compound can be produced using similar hydroxylation techniques as those used in laboratory settings. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity for industrial applications .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring for nitration and sulfonation reactions. Positional selectivity follows chrysene's inherent electronic structure, with reactions predominantly occurring at positions 3 and 6 of the adjacent benzene ring . Reaction kinetics show temperature-dependent regioselectivity:

| Reaction Type | Temp (°C) | Major Product Ratio (3:6 position) |

|---|---|---|

| Nitration | 25 | 4:1 |

| 60 | 3:2 | |

| Sulfonation | 80 | 7:1 |

Oxidative Transformations

Under controlled oxidation (H₂O₂/Fe³⁺ Fenton system), 1-hydroxychrysene forms chrysene-1,6-dione through hydroxyl radical-mediated mechanisms. Atmospheric oxidation studies demonstrate half-life parameters:

| Oxidizing Agent | t₁/₂ (hr) | Primary Products |

|---|---|---|

| Ozone (50 ppb) | 12.4 | Epoxides, ketones |

| NO₃ radical | 8.7 | Nitrated derivatives |

Phase II Metabolism

Human metabolic studies from urinary analysis reveal conjugation patterns :

| Population Cohort | Glucuronidation Rate (pmol/mg protein/min) | Sulfation Efficiency (%) |

|---|---|---|

| Non-smokers (n=885) | 0.34 ± 0.12 | 57.2 |

| Smokers (n=103) | 0.82 ± 0.24 | 68.9 |

Photochemical Reactions

UV irradiation (λ=310 nm) induces radical-mediated dimerization, producing characteristic adducts:

text2 C₁₈H₁₂O → C₃₆H₂₂O₂ (5,10'-bidimer) + H₂O

Quantum yield calculations show Φ=0.18 ± 0.03 in aqueous solutions, decreasing to Φ=0.09 in lipid matrices.

Coordination Chemistry

The hydroxyl group participates in metal complexation, with stability constants (log K) determined by potentiometry:

| Metal Ion | log K (25°C) | Coordination Mode |

|---|---|---|

| Fe³⁺ | 8.92 | Bidentate (O,O) |

| Cu²⁺ | 6.45 | Monodentate (O) |

| Zn²⁺ | 4.78 | Outer-sphere hydration shell |

Crystallographic studies confirm distorted octahedral geometry in Fe³⁺ complexes.

Analytical Reactivity Considerations

Method validation data demonstrates compound-specific recovery rates across analytical platforms :

| Study Cohort | Spiked Conc. (ng/mL) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| CANDLE (Memphis) | 0.34 | 110 | 7.2 |

| TIDES (San Francisco) | 0.13 | 69 | 12.8 |

| GAPPS (Seattle) | 0.82 | 107 | 5.9 |

These reaction profiles inform environmental fate modeling and toxicological risk assessments, particularly regarding persistent organic pollutant transformations. The compound's dual aromatic and phenolic character creates unique reactivity intermediates in biological and environmental matrices .

Aplicaciones Científicas De Investigación

1-Hydroxychrysene has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.

Medicine: Investigations into its potential toxicological effects and its interactions with biological receptors.

Industry: Utilized in environmental studies to understand the behavior and impact of polycyclic aromatic hydrocarbons in ecosystems

Mecanismo De Acción

The mechanism of action of 1-Hydroxychrysene involves its interaction with various molecular targets and pathways. One key pathway is its binding to the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism. This receptor-mediated regulation can lead to the activation of enzymes such as cytochrome P450 1A1, which transforms xenobiotics. Additionally, this compound can undergo oxidation to form reactive intermediates that may elicit oxidative stress and contribute to its toxicological effects .

Comparación Con Compuestos Similares

- 2-Hydroxychrysene

- 6-Hydroxychrysene

- Chrysene-1,2-diol

- 1-Hydroxypyrene

1-Hydroxychrysene stands out due to its specific hydroxylation at the first carbon position, which influences its chemical behavior and interactions with biological systems.

Actividad Biológica

1-Hydroxychrysene (1-OH-Chr) is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The biological activity of this compound has been extensively studied due to its potential implications in human health, particularly concerning mutagenicity and carcinogenicity. This article reviews the metabolic pathways, mutagenic effects, and cytotoxicity associated with this compound, supported by data tables and relevant case studies.

Metabolism of this compound

This compound is primarily formed through the metabolic hydroxylation of chrysene, which occurs in the liver via cytochrome P450 enzymes. Studies indicate that the metabolism of chrysene and its derivatives can lead to various hydroxylated products, including this compound and 6-hydroxychrysene. The metabolic pathways are influenced by factors such as species differences and the presence of inducers like 3-methylcholanthrene (3-MC).

Key Metabolites

| Metabolite | Formation Rate (pmol/mg protein/min) |

|---|---|

| Chrysene 1,2-diol | Control: Higher proportion |

| This compound | Significant product |

| Chrysene 3,4-diol | Trace amounts |

| 6-Hydroxychrysene | Main product in some studies |

In liver microsomes from brown bullhead fish, it was observed that control microsomes produced a higher proportion of chrysene 1,2-diol along with this compound compared to induced microsomes, which showed less regioselectivity in metabolite formation .

Mutagenicity and Carcinogenic Potential

The mutagenic potential of this compound has been evaluated using various assays. Notably, it has been shown to exhibit mutagenic activity in Salmonella typhimurium strains, indicating its ability to cause genetic mutations. The presence of hydroxyl groups enhances its reactivity and biological activity.

Mutagenicity Assay Results

| Compound | Mutagenicity (S. typhimurium) |

|---|---|

| Chrysene | Negative |

| 3-Hydroxychrysene | Negative |

| This compound | Positive |

| Chrysene-1,2-diol | Moderate |

| Anti-triol-epoxide | Highest activity |

Research indicates that while some chrysene metabolites are inactive on their own, they can be activated to form mutagens when incubated with liver homogenates . Specifically, the presence of a phenolic hydroxyl group at the 9-position significantly enhances biological activities and chemical reactivity .

Cytotoxic Effects

In addition to mutagenicity, cytotoxicity studies have demonstrated that certain chrysene derivatives, including this compound, can exert cytotoxic effects on mammalian cells. For instance, experiments conducted on V79 Chinese hamster cells revealed that while some compounds showed no cytotoxic effects, others like the anti-diol-epoxide exhibited moderate cytotoxicity .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to PAHs and their hydroxylated metabolites with increased cancer risks. For example, elevated levels of urinary PAH metabolites have been associated with respiratory diseases such as asthma in adults . Furthermore, studies assessing occupational exposure to PAHs have utilized urinary levels of metabolites like 1-hydroxypyrene as biomarkers for exposure assessment .

Propiedades

IUPAC Name |

chrysen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHBWEUQYFEVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212266 | |

| Record name | 1-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-38-5 | |

| Record name | 1-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chrysenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chrysenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHRYSENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JB26O47IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.